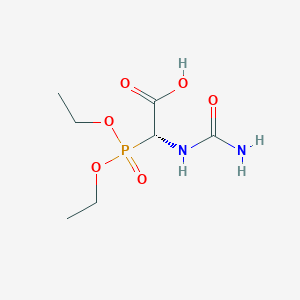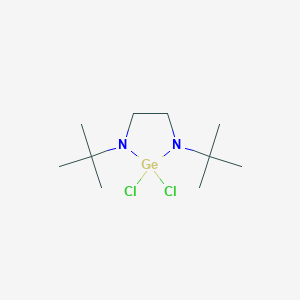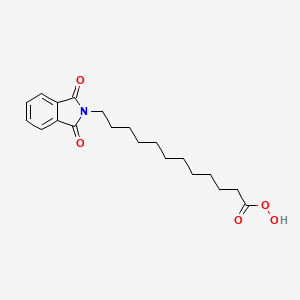![molecular formula C12H29NO4Si B12561962 Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- CAS No. 264129-50-2](/img/structure/B12561962.png)
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is a versatile organosilane compound with the molecular formula C12H29NO4Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties, which include the ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- typically involves the reaction of 3-aminopropyltriethoxysilane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or siloxanes to form cross-linked networks.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Condensation: Often performed under acidic or basic conditions to promote the formation of siloxane bonds.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Produces silanol derivatives.
Condensation: Forms cross-linked siloxane networks.
Substitution: Yields substituted amines and other derivatives.
Applications De Recherche Scientifique
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Surface Modification: Used to functionalize glass, metals, and polymers to improve adhesion, hydrophobicity, and other surface properties.
Catalysis: Acts as a ligand in the preparation of heterogeneous catalysts for various chemical reactions.
Biomedical Applications: Employed in the development of drug delivery systems and biosensors due to its biocompatibility and ability to form stable bonds with biomolecules
Mécanisme D'action
The mechanism of action of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but lacks the methyl group on the amino nitrogen.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Features a thiol group instead of an amino group
Uniqueness
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is unique due to its combination of an amino group and a triethoxysilyl group, which provides both reactivity and the ability to form strong bonds with a variety of substrates. This dual functionality makes it particularly valuable in applications requiring surface modification and enhanced material properties .
Propriétés
Numéro CAS |
264129-50-2 |
|---|---|
Formule moléculaire |
C12H29NO4Si |
Poids moléculaire |
279.45 g/mol |
Nom IUPAC |
2-[methyl(3-triethoxysilylpropyl)amino]ethanol |
InChI |
InChI=1S/C12H29NO4Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-13(4)10-11-14/h14H,5-12H2,1-4H3 |
Clé InChI |
BBMWQMDJXHNSIK-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN(C)CCO)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)

![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)

![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)


![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)

![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
